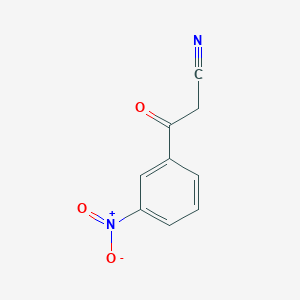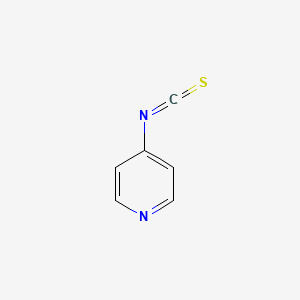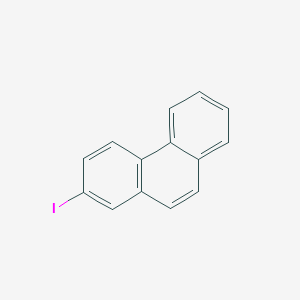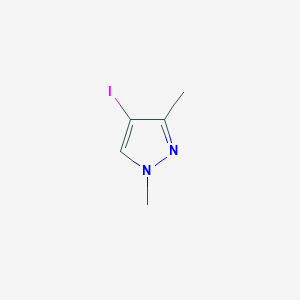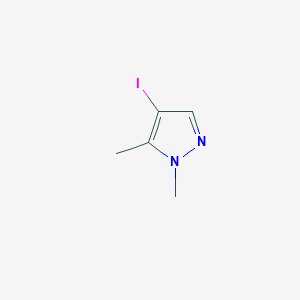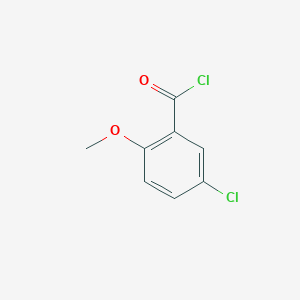![molecular formula C6H10O B1314004 Spiro[2.3]hexan-4-ol CAS No. 21816-25-1](/img/structure/B1314004.png)
Spiro[2.3]hexan-4-ol
Vue d'ensemble
Description
“Spiro[2.3]hexan-4-ol” is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.15 and is a building block in chemical synthesis .
Synthesis Analysis
The synthesis of spirocyclic compounds, including “Spiro[2.3]hexan-4-ol”, has been a significant objective in organic and medicinal chemistry . A visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 8 non-H bonds, 1 three-membered ring, 1 four-membered ring, 1 hydroxyl group, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
“Spiro[2.3]hexan-4-ol” is a colorless liquid . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability are not explicitly mentioned for “Spiro[2.3]hexan-4-ol” in the search results.
Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : This research presents a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst for the rapid construction of polysubstituted spiro cyclic frameworks .
- Method : The method involves the use of a polypyridyl iridium (III) catalyst and visible light to promote the intramolecular [2 + 2] cycloaddition of MCPs .
- Results : The result is the rapid construction of polysubstituted spiro cyclic frameworks fused with a tosylated pyrrolidine in good yields under mild conditions .
- Field : Medicinal and Combinatorial Chemistry
- Application : This review demonstrates the synthesis and application of spirocyclopropane annelated to six- and five-member rings .
- Method : Various methods for the synthesis of these compounds have been reported, including the use of the Corey–Chaykovsky reaction .
- Results : Compounds containing the cyclopropyl group demonstrate antifungal, antibacterial, antiviral and some enzyme inhibition activities .
Construction of Polysubstituted Spiro Cyclic Frameworks
Synthesis and Application of Spiro Cyclopropanes
- Field : Organic Chemistry
- Application : This research presents a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst for the rapid construction of polysubstituted spiro cyclic frameworks .
- Method : The method involves the use of a polypyridyl iridium (III) catalyst and visible light to promote the intramolecular [2 + 2] cycloaddition of MCPs .
- Results : The result is the rapid construction of polysubstituted spiro cyclic frameworks fused with a tosylated pyrrolidine in good yields under mild conditions .
- Field : Materials Chemistry
- Application : This research presents the design and synthesis of two spiro host materials for red, green, and blue phosphors in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) .
- Method : The method involves the design and synthesis of two spiro host materials, namely 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine] (QAF-TRZ) and 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] (STF-TRZ) .
- Results : The blue PHOLEDs based on QAF-TRZ realize a maximum external quantum efficiency (EQE) of 19.4%, and remain 17.2% at 1000 cd m −2. On the other hand, green PHOLEDs show maximum EQEs of 21% and 19% for QAF-TRZ and STF-TRZ, respectively, and both devices exhibit low efficiency roll-off .
Construction of Polysubstituted Spiro Cyclic Frameworks
Spiro-type Host Materials for RGB Phosphorescent OLEDs
- Field : Organic Chemistry
- Application : This research presents the ozonolysis of bicyclic compounds, which gives rise to a mixture of epoxide, spiro[2.3]hexan-4-one and 4-oxaspiro[2.4]heptan-7-one .
- Method : The method involves the use of ozone to break down the bicyclic compounds. The major product is formed via an oxy-analog of a cyclopropylmethyl–homoallyl cation rearrangement of an intermediate 1,5-zwitterion formed by heterolytic ring opening of the primary ozonide between two oxygen atoms .
- Results : The result is a mixture of epoxide, spiro[2.3]hexan-4-one and 4-oxaspiro[2.4]heptan-7-one .
- Field : Materials Chemistry
- Application : This research presents the design and synthesis of two spiro host materials for red, green, and blue phosphors in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) .
- Method : The method involves the design and synthesis of two spiro host materials, namely 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine] (QAF-TRZ) and 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] (STF-TRZ) .
- Results : The blue PHOLEDs based on QAF-TRZ realize a maximum external quantum efficiency (EQE) of 19.4%, and remain 17.2% at 1000 cd m −2. On the other hand, green PHOLEDs show maximum EQEs of 21% and 19% for QAF-TRZ and STF-TRZ, respectively, and both devices exhibit low efficiency roll-off .
Ozonolysis of Bicyclic Compounds
Spiro-type Host Materials for RGB Phosphorescent OLEDs
Safety And Hazards
Orientations Futures
The development of new synthetic methodologies for spirocyclic compounds, including “Spiro[2.3]hexan-4-ol”, is a major point of research activity in the field of modern medicinal and combinatorial chemistry . These compounds might be useful in the synthesis of drug-like molecules or other functional materials .
Propriétés
IUPAC Name |
spiro[2.3]hexan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-1-2-6(5)3-4-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZFXXZSPJQNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498006 | |
| Record name | Spiro[2.3]hexan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.3]hexan-4-ol | |
CAS RN |
21816-25-1 | |
| Record name | Spiro[2.3]hexan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



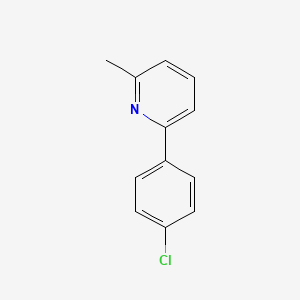
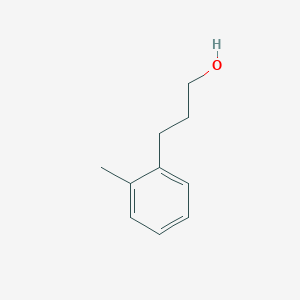
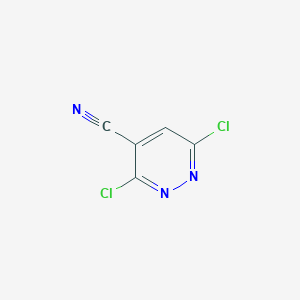
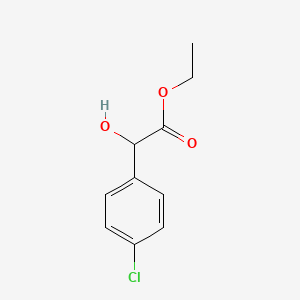
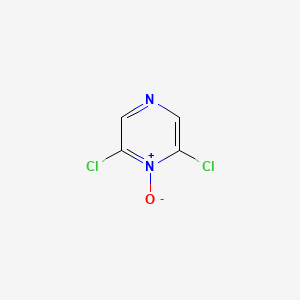
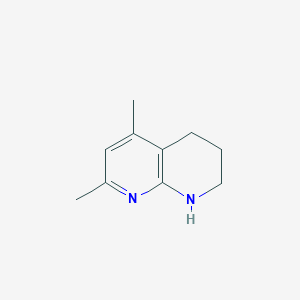
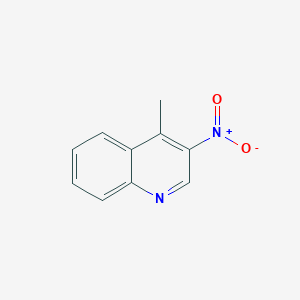
![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
